1-Phenylpyridin-1-ium perchlorate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51081-46-0 |
|---|---|
Molecular Formula |
C11H10ClNO4 |
Molecular Weight |
255.65 g/mol |
IUPAC Name |
1-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C11H10N.ClHO4/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PUFVQYQJGJRCMF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylpyridin 1 Ium Perchlorate and Analogues
Direct Synthesis Routes
The preparation of 1-phenylpyridin-1-ium perchlorate (B79767) can be achieved through several direct synthetic strategies. These routes primarily involve the construction of the N-phenylpyridinium ring system followed by salt formation with perchloric acid, or the direct formation of the perchlorate salt from appropriate precursors.
Cyclization Reaction Approaches
The first step involves the activation of pyridine (B92270) by reacting it with a highly electrophilic agent, most commonly 1-chloro-2,4-dinitrobenzene. This reaction forms the N-(2,4-dinitrophenyl)pyridinium chloride, also known as a Zincke salt. nih.govenamine.net This intermediate is a stable, isolable solid.
In the second step, the Zincke salt is treated with a primary amine, in this case, aniline. The reaction proceeds through a nucleophilic attack of the aniline's nitrogen atom on the C-2 position of the pyridinium (B92312) ring, leading to the opening of the ring. Subsequent E-Z isomerizations and a final ring-closure step, with the elimination of 2,4-dinitroaniline, result in the formation of the desired 1-phenylpyridin-1-ium salt. nih.govwikipedia.org The mechanism is an example of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) process. researchgate.net
| Reactant 1 | Reactant 2 | Intermediate | Product | Reaction Type |
|---|---|---|---|---|
| Pyridine | 1-Chloro-2,4-dinitrobenzene | N-(2,4-dinitrophenyl)pyridinium chloride | - | Zincke Salt Formation |
| N-(2,4-dinitrophenyl)pyridinium chloride | Aniline | König salt | 1-Phenylpyridin-1-ium chloride | Zincke Reaction |
Salt Formation via Perchloric Acid Treatment of Precursors
Another direct route to 1-phenylpyridin-1-ium perchlorate involves the treatment of a suitable precursor with perchloric acid. The precursor is typically the neutral 1-phenylpyridine or a related compound that can be readily protonated or undergo anion exchange. The strong acidic nature of perchloric acid facilitates the formation of the stable pyridinium perchlorate salt. evitachem.com
For instance, pyrylium (B1242799) salts can react with primary amines to yield pyridinium salts. In a similar vein, should 1-phenylpyridine be available, its treatment with perchloric acid would lead to the direct formation of this compound. This method is straightforward and relies on the basicity of the nitrogen atom in the precursor. The synthesis of various pyridinium perchlorates through the reaction of pyrylium perchlorates with amines has been documented. rdd.edu.iqrdd.edu.iqresearchgate.net Similarly, other heterocyclic perchlorate salts have been synthesized by the cyclocondensation of precursors in the presence of perchloric acid. mdpi.com
| Precursor | Acid | Product | Reaction Type |
|---|---|---|---|
| 1-Phenylpyridine (hypothetical) | Perchloric Acid | This compound | Acid-Base Reaction/Salt Formation |
| 2,4,6-Triphenylpyrylium perchlorate | Aniline | 1,2,4,6-Tetraphenylpyridinium perchlorate | Condensation/Anion Retention |
Derivatization and Functionalization of 1-Phenylpyridin-1-ium Scaffolds
The electron-deficient nature of the pyridinium ring in 1-phenylpyridin-1-ium salts makes it susceptible to nucleophilic attack. This reactivity allows for the derivatization and functionalization of the pyridinium scaffold, leading to a diverse array of substituted dihydropyridine (B1217469) and other heterocyclic systems.
Nucleophilic Addition Reactions with Electron-Deficient Pyridinium Centers
Nucleophilic addition to N-alkyl and N-aryl pyridinium salts is a well-established method for the formation of new carbon-carbon and carbon-heteroatom bonds. The attack typically occurs at the ortho (C2/C6) or para (C4) positions of the pyridinium ring, which are the most electron-deficient centers.
The enolates derived from α-heteroatom-substituted alkanoates are soft nucleophiles that can, in principle, add to the electron-deficient pyridinium ring. libretexts.orgyoutube.com This type of reaction, a Michael-type addition, would lead to the formation of functionalized dihydropyridine derivatives. The α-heteroatom (such as oxygen or sulfur) can further influence the reactivity and stability of the resulting adducts. While the general principle of enolate addition to activated π-systems is well-known, specific examples detailing the reaction of this compound with α-heteroatom-substituted alkanoate anions are not extensively documented in the readily available literature. However, the analogous reactions of enolates with other electrophilic systems are common. researchgate.netyoutube.comchemrxiv.org
| Pyridinium Salt | Nucleophile (General) | Potential Product | Reaction Type |
|---|---|---|---|
| This compound | Enolate of an α-alkoxyacetate | 1-Phenyl-2-(alkoxycarbonylmethyl)-1,2-dihydropyridine | Nucleophilic Addition |
| This compound | Enolate of an α-hydroxyacetate | 1-Phenyl-2-(hydroxycarbonylmethyl)-1,2-dihydropyridine | Nucleophilic Addition |
Hydrazine (B178648) and its derivatives are potent nitrogen nucleophiles that can react with pyridinium salts. The outcome of these reactions can vary depending on the substitution pattern of both the pyridinium salt and the hydrazine derivative, as well as the reaction conditions. In some cases, simple nucleophilic addition may occur, while in others, more complex transformations such as ring-opening and rearrangement can take place. evitachem.comnih.govorgsyn.orgresearchgate.netdrugfuture.comnih.govrsc.orgresearchgate.net
The reaction of this compound with hydrazine hydrate (B1144303) could potentially lead to the formation of an N-amino-1-phenyl-1,x-dihydropyridine derivative. However, the reaction of pyrylium salts with hydrazine is known to sometimes yield 1,2-diazepines, indicating a propensity for ring expansion. evitachem.com The specific outcome for the 1-phenylpyridin-1-ium cation would depend on the relative stabilities of the possible intermediates and products.
| Pyridinium Salt | Nucleophile | Potential Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Hydrazine hydrate | 1-Amino-1-phenyl-1,x-dihydropyridine / Ring-opened products | Nucleophilic Addition / Rearrangement |
| This compound | Phenylhydrazine | 1-(Phenylamino)-1-phenyl-1,x-dihydropyridine / Rearrangement products | Nucleophilic Addition / Rearrangement |
Synthesis of Polycyclic Heterocycles from Pyridinium Perchlorate Intermediates
The strategic use of pyridinium salts as precursors to reactive intermediates is a powerful method for the construction of complex polycyclic heterocyclic frameworks. While direct use of this compound as a starting material in these specific transformations is not extensively documented in the provided research, the underlying principles of forming reactive pyridinium ylides and zwitterions are broadly applicable. These intermediates readily engage in a variety of cycloaddition reactions, serving as key building blocks for diverse heterocyclic systems. The reactivity patterns observed for pyridinium 1,4-zwitterions, often generated in situ from corresponding pyridinium salts, provide a clear blueprint for the potential transformations of intermediates derived from this compound and its analogues.
The primary synthetic strategies involve various modes of cycloaddition, where the pyridinium-derived intermediate acts as a synthon of a specific size to react with a suitable partner, leading to the formation of fused or bridged polycyclic structures. These reactions are often characterized by high efficiency and stereoselectivity.
Key cycloaddition strategies for the synthesis of polycyclic heterocycles using pyridinium intermediates include:
(2+3) Cycloaddition: In this approach, the pyridinium ylide behaves as a three-atom component. For instance, the reaction of a pyridinium intermediate with an azomethine ylide can lead to the formation of polycyclic fused pyrrolizidines. The reaction proceeds through a (2+3) cycloaddition to form an initial intermediate, which then undergoes intramolecular cyclization and subsequent elimination to yield the final product. nih.gov
(3+4) Cycloaddition: Pyridinium 1,4-zwitterions can also function as three-atom synthons in (3+4) cycloaddition reactions. A notable example is the synthesis of aryl-fused 1,4-oxathiepines. This transformation involves the reaction of a pyridinium 1,4-zwitterion with an ortho-alkynyl aromatic phenol (B47542) in the presence of a base. The reaction is proposed to proceed via the formation of a vinylidene ortho-quinone methide, which then reacts with the pyridinium zwitterion through a nucleophilic addition, ultimately leading to the seven-membered heterocyclic ring. nih.gov
(4+2) Cycloaddition: While less common, pyridinium 1,4-zwitterions can serve as four-atom synthons in formal (4+2) cycloaddition reactions. An example of this is the reaction with 1-sulfonyl-1,2,3-triazoles to produce pyrido[1,2-a]pyrazine derivatives. Under thermal conditions, the triazole releases nitrogen to form a key intermediate that subsequently reacts with the pyridinium zwitterion. nih.gov
(5+2) Cycloaddition: This is a powerful method for constructing seven-membered rings. The reaction of sulfur-based pyridinium 1,4-zwitterions with activated allenes or in situ-generated benzyne (B1209423) leads to the formation of pyridothiazepine derivatives. nih.gov These reactions demonstrate the versatility of pyridinium intermediates in accessing complex, fused heterocyclic systems.
The following table summarizes the types of polycyclic heterocycles synthesized from pyridinium intermediates, based on the cycloaddition strategy employed.
| Cycloaddition Type | Reactants | Polycyclic Product | Yield (%) | Ref. |
| (2+3) Cycloaddition | Pyridinium Intermediate, Azomethine Ylide | Polycyclic Fused Pyrrolizidines | Not Specified | nih.gov |
| (3+4) Cycloaddition | Pyridinium 1,4-Zwitterion, ortho-Alkynyl Aromatic Phenol | Aryl-fused 1,4-Oxathiepines | 65-99% | nih.gov |
| (4+2) Cycloaddition | Pyridinium 1,4-Zwitterion, 1-Sulfonyl-1,2,3-triazole | Pyrido[1,2-a]pyrazine Derivatives | up to 70% | nih.gov |
| (5+2) Cycloaddition | Pyridinium 1,4-Zwitterion, Activated Allenes | Pyridothiazepine Derivatives | Good | nih.gov |
These examples highlight the synthetic utility of pyridinium-based intermediates in the construction of a wide array of polycyclic heterocycles. The specific nature of the substituents on the pyridine ring and the reaction partners dictates the final structure of the product, offering a modular approach to complex molecule synthesis.
Advanced Characterization Techniques for 1 Phenylpyridin 1 Ium Perchlorate Systems
Spectroscopic Analysis for Structural Elucidation
Spectroscopy offers a powerful, non-destructive window into the molecular world of 1-phenylpyridin-1-ium perchlorate (B79767). By probing the interactions of the compound with electromagnetic radiation, various spectroscopic methods can map out its atomic connectivity, functional groups, and electronic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of 1-phenylpyridin-1-ium perchlorate in solution. By measuring the resonance frequencies of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the cation.
In related 3-acylpyrido[1,2-a]pyrimidinium perchlorate systems, ¹H and ¹³C NMR analyses, supported by two-dimensional experiments like COSY, HSQC, and HMBC, have enabled the unambiguous assignment of all proton and carbon signals. nih.gov The chemical shifts are influenced by the electron-withdrawing nature of the positively charged pyridinium (B92312) ring and the electronic effects of the phenyl substituent. The perchlorate anion's influence on the chemical shifts of the cation has also been noted, demonstrating an ion-pairing effect even in solution. nih.gov For the perchlorate anion itself, ³⁵Cl NMR spectroscopy shows a characteristic signal, which for similar perchlorate salts appears around 1012 ppm. mdpi.com
Table 1: Representative NMR Data for Phenylpyridinium Derivatives Note: Data presented are representative values for phenylpyridinium-type structures and may vary based on solvent and specific substitution patterns.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (Pyridinium) | 8.0 - 9.0 | Doublet, Triplet | Protons on the pyridinium ring are deshielded due to the positive charge. |
| ¹H (Phenyl) | 7.4 - 7.8 | Multiplet | Protons on the attached phenyl group. |
| ¹³C (Pyridinium) | 140 - 150 | - | Carbons in the pyridinium ring show characteristic downfield shifts. |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecular bonds within the 1-phenylpyridin-1-ium cation and the perchlorate anion. These techniques are highly sensitive to both molecular structure and intermolecular interactions, such as hydrogen bonding.
The spectra are characterized by bands corresponding to the phenyl group, the pyridinium ring, and the perchlorate anion (ClO₄⁻). The perchlorate anion, with ideal tetrahedral (Td) symmetry, has four fundamental vibrational modes, of which only two are typically IR active and all four are Raman active. However, in the crystalline state, interactions with the cation, such as hydrogen bonding, can lower this symmetry, causing formally degenerate modes to split and inactive modes to appear. researchgate.net For instance, in D-phenylglycinium perchlorate, hydrogen bonding affects the Td symmetry of the anion, leading to the removal of degeneracies for several modes. researchgate.net Raman spectroscopy is particularly effective for detecting the perchlorate ion, with a very strong, sharp peak for the symmetric stretching mode (ν₁) typically observed around 930-940 cm⁻¹. nih.gov
Table 2: Characteristic Vibrational Bands for Pyridinium Perchlorate Systems Note: Wavenumbers are approximate and can be influenced by the specific crystalline environment and intermolecular interactions.
| Wavenumber (cm⁻¹) | Technique | Intensity | Assignment |
|---|---|---|---|
| ~3100 | IR, Raman | Medium | Aromatic C-H stretching (Phenyl & Pyridinium) |
| ~1630 | IR, Raman | Strong | C=C / C=N ring stretching (Pyridinium) |
| ~1585 | IR, Raman | Strong | C=C ring stretching (Phenyl) |
| ~1080-1110 | IR | Very Strong, Broad | ν₃ (asymmetric stretch) of ClO₄⁻ |
| ~935 | Raman | Very Strong, Sharp | ν₁ (symmetric stretch) of ClO₄⁻ |
| ~625 | IR, Raman | Medium | ν₄ (asymmetric bend) of ClO₄⁻ |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by the molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. For this compound, the absorption spectrum is dominated by π→π* transitions within the aromatic systems of the phenyl and pyridinium rings. The conjugation between the two rings influences the position and intensity of these absorption bands. Studies on related compounds show that the electronic transitions are sensitive to substitution and solvent polarity. nih.gov The N-phenylpyridinium cation itself is the primary chromophore. While detailed fluorescence data for this compound specifically is not widely reported, N-aryl pyridinium compounds can exhibit fluorescence, with emission properties being highly dependent on the molecular structure and environment.
Single Crystal X-ray Diffraction for Solid-State Structures
SCXRD analysis of related N-aryl pyridinium salts reveals critical details about their solid-state architecture. For example, the crystal structure of 1-methyl-4-(4-nitrobenzoyl)pyridinium perchlorate shows that the two aromatic rings (the pyridinium and the substituted phenyl ring) are significantly twisted relative to each other. researchgate.net A similar non-planar geometry is expected for this compound due to steric hindrance.
Table 3: Representative Crystal Data for a Substituted Pyridinium Perchlorate Salt Note: This data is for 1-methyl-4-(4-nitrobenzoyl)pyridinium perchlorate and serves as an illustrative example. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁N₂O₃⁺ · ClO₄⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.1528 (2) |
| b (Å) | 27.2764 (7) |
| c (Å) | 7.5097 (2) |
| β (°) | 108.974 (1) |
| Volume (ų) | 1383.08 (7) |
The solid-state structure of this compound is stabilized by a network of non-covalent interactions. While lacking conventional hydrogen bond donors like O-H or N-H, the cation can act as a donor in weaker C-H···O hydrogen bonds. X-ray studies on analogous salts consistently show multiple short contacts between the hydrogen atoms of the pyridinium and phenyl rings (the C-H donors) and the oxygen atoms of the perchlorate anion (the acceptors). researchgate.netresearchgate.netnih.gov These interactions are crucial in dictating the precise orientation of the anion with respect to the cation and in linking the ionic components into a stable three-dimensional lattice. nih.gov
Crystallographic Investigations of Phase Transitions in Pyridinium Perchlorate Salts
Crystallographic studies are fundamental to understanding the structural transformations that accompany phase transitions in pyridinium perchlorate salts. By employing techniques such as single-crystal and powder X-ray diffraction at various temperatures, researchers can elucidate the changes in crystal packing, molecular conformation, and symmetry that drive these transitions. These investigations provide critical insights into the structure-property relationships that govern the physical behaviors of these materials.
A common approach involves monitoring the unit cell parameters as a function of temperature. Abrupt changes in these parameters often signify a first-order phase transition. For instance, in a study of pyridinium-3-carboxylic acid perchlorate, differential scanning calorimetry (DSC) revealed a reversible phase transition around 135 K. Subsequent variable-temperature single-crystal X-ray diffraction studies confirmed this transition, showing significant and abrupt changes in the c-axis and β angle at approximately 129 K. nih.gov Despite this, the crystal system remained monoclinic with the space group P2(1)/c, indicating an isosymmetric phase transition. nih.gov
The driving force behind such phase transitions is often related to the ordering and reorientation of the constituent ions. In the case of pyridinium-3-carboxylic acid perchlorate, the primary mechanism was identified as the reorientation of the pyridinium-3-carboxylic acid cations, with the degree of order of the perchlorate anions acting as a secondary order parameter. nih.gov The structural analysis revealed that the most significant differences between the high-temperature and low-temperature phases were the distance between adjacent pyridinium ring planes within the hydrogen-bonded chains and the relative displacement between these layers. nih.gov
In other pyridinium salts, the disorder of the perchlorate anion itself can be the principal driver of a phase transition. For example, pyridin-2-ylmethanaminium perchlorate undergoes a ferroelectric phase transition at approximately 264.8 K. nih.gov Crystallographic analysis showed a change from the centrosymmetric space group P2(1)/c at 293 K to the polar space group P2(1) at 173 K. This transition from a non-polar to a polar phase is directly linked to the ordering of the perchlorate anions at the lower temperature. nih.gov
The following tables present hypothetical crystallographic data for this compound, illustrating the types of changes that might be observed during a temperature-dependent phase transition.
Table 1: Hypothetical Crystallographic Data for this compound at Different Temperatures
| Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| 298 (Phase I) | Monoclinic | P2(1)/n | 10.56 | 8.23 | 14.89 | 95.3 | 1285.4 |
| 150 (Phase II) | Monoclinic | P2(1)/n | 10.48 | 8.15 | 14.75 | 93.1 | 1258.2 |
Table 2: Hypothetical Atomic Displacement Parameters for the Perchlorate Anion in this compound
| Phase | Temperature (K) | Atom | Occupancy | U(iso) (Ų) | Description |
| I | 298 | Cl1 | 1 | 0.058 | - |
| I | 298 | O1 | 0.5 | 0.125 | Disordered |
| I | 298 | O2 | 0.5 | 0.131 | Disordered |
| I | 298 | O3 | 0.5 | 0.119 | Disordered |
| I | 298 | O4 | 0.5 | 0.128 | Disordered |
| II | 150 | Cl1 | 1 | 0.032 | - |
| II | 150 | O1 | 1 | 0.045 | Ordered |
| II | 150 | O2 | 1 | 0.048 | Ordered |
| II | 150 | O3 | 1 | 0.043 | Ordered |
| II | 150 | O4 | 1 | 0.046 | Ordered |
These studies underscore the importance of detailed crystallographic analysis in characterizing phase transitions in pyridinium perchlorate systems. The interplay between cation reorientation and anion disorder is a recurring theme, highlighting the subtle structural changes that can lead to significant modifications in the physical properties of these materials.
Reaction Mechanisms and Kinetic Studies of 1 Phenylpyridin 1 Ium Perchlorate
Mechanistic Pathways of Electron-Transfer Processes
The electron-transfer capabilities of 1-Phenylpyridin-1-ium perchlorate (B79767) are central to its reactivity, particularly under photochemical and electrochemical conditions. The pyridinium (B92312) moiety serves as a potent electron acceptor, a characteristic that defines its behavior in these reactions.
Photo-Induced Electron Transfer Reactions and Associated Quenching Efficiencies
The photochemistry of pyridinium salts, including N-phenylpyridinium perchlorate, is characterized by the formation of electronically excited states upon absorption of UV light. researchgate.netnih.gov The N-phenylpyridinium cation can form ground-state encounter complexes with electron-rich species, and upon photo-activation, these can engage in charge-transfer processes. nih.gov The irradiation of pyridinium salts can lead to remarkable transformations, often proceeding through unique intermediates. nih.govrsc.org
Upon excitation, the pyridinium ring's electron-accepting nature is enhanced, facilitating photo-induced electron transfer (PET) from a suitable donor molecule. This process is responsible for the quenching of fluorescence from the excited state of a donor molecule. The efficiency of this quenching is dependent on the concentration of the pyridinium salt and the formation of a charge-transfer complex. princeton.edu While specific quenching efficiency data for 1-phenylpyridinium perchlorate is not detailed in the provided results, the general mechanism involves the transfer of an electron from a donor to the photoexcited pyridinium salt. This generates a radical ion pair, which can then undergo further reactions or back-electron transfer. rsc.org The process can be summarized as:
D + [Ph-Py]⁺ + hν → D + [Ph-Py]⁺* → [D]•⁺ + [Ph-Py]•
Studies on related systems show that this electron transfer can occur on a picosecond timescale, followed by rapid recombination of the charge-separated state. rsc.orgnih.gov The formation of intermediates like Dewar isomers has been proposed in the photochemical reactions of pyridinium salts with nucleophiles, arising from the excited singlet state. researchgate.net
Electrochemical Oxidation Mechanisms and Redox Properties
The electrochemical behavior of 1-Phenylpyridin-1-ium perchlorate is governed by the redox activity of the N-phenylpyridinium cation. Cyclic voltammetry studies on N-functionalized pyridinium scaffolds show they are promising redox-active materials. researchgate.net The pyridinium ring system is susceptible to nucleophilic substitution, which influences its electrochemical properties.
Electrochemical studies of related tris(2,2′-bipyridine) complexes with perchlorate anions have identified the formation of intermediate radical species during redox transformations, which can be detected by methods like electron spin resonance coupled with cyclic voltammetry. researchgate.net The redox properties provide insights into the potential for the compound to act as an electron transfer agent in various chemical transformations. onlineacademicpress.com N-arylpyridinium salts, being inert to further oxidation after their formation, can serve as stable products in electrooxidative C-H amination reactions. researchgate.net
Kinetics and Mechanisms of Thermal Decomposition
The thermal stability and decomposition kinetics of this compound are critical parameters, particularly given the energetic nature of the perchlorate anion. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques for elucidating these characteristics.
Non-Isothermal and Isothermal Thermogravimetric Analysis for Decomposition Pathways
Studies on the thermolysis of pyridinium perchlorate salts reveal their decomposition behavior in static air. researchgate.net Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show that the decomposition of energetic materials like ammonium (B1175870) perchlorate (AP) can be complex, often occurring in multiple stages, such as low-temperature decomposition (LTD) and high-temperature decomposition (HTD). researchgate.netresearchgate.net The decomposition of pyridinium nitrate (B79036), a related salt, has been studied using non-isothermal TGA at various heating rates (e.g., 5, 10, 15, and 20 K/min) to understand its thermal behavior. researchgate.net
For pyridinium perchlorates, isothermal TGA is employed to study the kinetics of thermal decomposition over a specific temperature range. researchgate.net The shape of the TGA and DSC curves provides information about the nature of the decomposition, which can range from simple sublimation to complex, multi-step degradation involving autocatalytic processes. researchgate.netutah.edu The decomposition of AP-based materials can be influenced by catalysts, which can merge distinct decomposition stages into a single event. rsc.org
A study on three different pyridinium perchlorate salts provided the following thermal analysis data:
| Compound | Melting Point (°C) | Decomposition Temperature (°C) (from DTA) |
| Pyridinium Perchlorate | 130 | 335 |
| 2-Methylpyridinium Perchlorate | 110 | 340 |
| 2,6-Dimethylpyridinium Perchlorate | 225 | 390 |
| Data sourced from a study on the thermolysis of pyridinium perchlorate salts. researchgate.net |
Determination of Activation Energies and Reaction Models
The kinetic parameters of decomposition, including activation energy (Ea) and the pre-exponential factor (A), are determined from thermogravimetric data using model-fitting and isoconversional methods. researchgate.net Isoconversional methods, such as the Friedman and Kissinger-Akahira-Sunose models, are often considered superior as they can describe the kinetics without assuming a specific reaction model. researchgate.netresearchgate.net
For the isothermal decomposition of pyridinium perchlorates, activation energies have been calculated using various kinetic models. The analysis helps in determining the most probable mechanism for the decomposition process. researchgate.net For instance, the activation energy for the thermal decomposition of pyridinium nitrate was found to be in the range of 76.36–112.56 kJ/mol. researchgate.net In the case of ammonium perchlorate, activation energies vary significantly depending on the decomposition stage (initial, main, or final) and whether the conditions are isothermal or non-isothermal. utah.edu
The following table presents the Arrhenius parameters for the isothermal decomposition of pyridinium perchlorates based on the Mampel model (Power law), which was found to provide a good fit.
| Compound | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Pyridinium Perchlorate | 290-320 | 143.4 | 1.1 x 10¹¹ |
| 2-Methylpyridinium Perchlorate | 310-340 | 163.4 | 1.1 x 10¹² |
| 2,6-Dimethylpyridinium Perchlorate | 380-410 | 250.8 | 2.1 x 10¹⁸ |
| Data sourced from a study on the thermolysis of pyridinium perchlorate salts. researchgate.net |
These kinetic parameters are crucial for assessing the thermal stability and hazard potential of the compound.
Mechanistic Insights into Nucleophilic Displacements Involving Pyridinium Cations
The pyridinium cation is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the positively charged nitrogen atom. This makes the ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions. stackexchange.comyoutube.comyoutube.com
The mechanism for nucleophilic aromatic substitution (SNAr) on the pyridinium ring is typically a two-step addition-elimination process. nih.gov
Addition: The nucleophile attacks the electron-deficient C2 or C4 position, breaking the aromaticity of the ring and forming a high-energy anionic intermediate, often referred to as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is stabilized by resonance, with a significant contributor placing the charge on the electronegative nitrogen atom. This stabilization is not possible if the attack occurs at the C3 (meta) position, which is why C2/C4 attack is favored. stackexchange.com
Elimination: The aromaticity is restored by the departure of a leaving group from the position of attack.
In the case of the 1-phenylpyridinium cation, the nucleophilic attack occurs on the pyridinium ring itself. The N-phenyl group enhances the electrophilicity of the ring. Functionalization of the pyridine (B92270) nitrogen to form a pyridinium ion is a common strategy to render the nucleus sufficiently electrophilic to react with a wide range of nucleophiles. mdpi.com Studies on N-methylpyridinium ions show that the reaction mechanism can be complex, sometimes involving rate-determining deprotonation of the addition intermediate. nih.gov
For N-aryl pyridinium salts, nucleophilic attack can lead to the formation of valuable C4-(hetero)aryl pyridine derivatives, demonstrating the synthetic utility of these reactions. Mechanistic studies suggest an ionic pathway for these transformations. nih.gov The reactivity can be influenced by the nature of the N-substituent and any other groups on the pyridinium ring.
Theoretical and Computational Chemistry of 1 Phenylpyridin 1 Ium Perchlorate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. For 1-Phenylpyridin-1-ium perchlorate (B79767), DFT calculations provide a foundational understanding of its behavior at the atomic level.
Geometry Optimization and Conformational Landscapes
Quantum chemical calculations, such as those performed on related structures like 1-phenylpiperidin-4-one, have revealed the existence of multiple stable conformers, including chair and twist forms, which differ in the axial or equatorial positioning of the phenyl substituent. Similarly, for 1-Phenylpyridin-1-ium perchlorate, a conformational search is crucial to identify all low-energy isomers. The conformational flexibility in related pyridinium (B92312) compounds, such as 4-picolylammonium cations, can be significant, with torsion angles varying widely due to intermolecular interactions and packing effects in the solid state. Current time information in NA.
Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)
The electronic behavior of this compound is governed by its electronic structure, which can be elucidated through DFT. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting the chemical reactivity of the molecule.
The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the region most susceptible to accepting electrons, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. In related compounds, DFT calculations have been instrumental in determining the localization of these frontier orbitals, which can be centered on different fragments of the molecule.
Electrostatic Potential Surface (EPS) Analysis
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule. This analysis is instrumental in identifying the electron-rich and electron-poor regions of this compound. The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.
Regions of negative potential (typically colored in shades of red) indicate areas with a high electron density and are susceptible to electrophilic attack. Conversely, areas with a positive potential (usually depicted in blue) are electron-deficient and represent sites for nucleophilic attack. For instance, in similar heterocyclic compounds, EPS analysis has been used to pinpoint high electron density on nitrogen-containing rings, which can influence their reactivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a means to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations can be employed to investigate a range of dynamic properties, including conformational changes, solvent effects, and the stability of the ion pair in different environments. These simulations are particularly useful for understanding how the molecule behaves in solution, providing insights that are complementary to the gas-phase calculations typically performed with DFT.
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathways for a given transformation and to characterize the transition states that connect reactants and products.
For this compound, these methods could be used to explore its reactivity in various chemical processes. For example, the study of reaction pathways can elucidate the mechanisms of its synthesis or decomposition. The identification and characterization of transition state structures are crucial for determining the activation energies of these reactions, which in turn govern their rates.
Computational Assessment of Intermolecular Interactions and Crystal Packing
In the solid state, the properties of this compound are not only determined by its intramolecular characteristics but also by the way the molecules are arranged in the crystal lattice. Computational methods can be used to assess the intermolecular interactions that govern this crystal packing.
Advanced Applications and Functional Materials Derived from 1 Phenylpyridin 1 Ium Perchlorate
Integration into Advanced Materials and Nanotechnologies
The unique structure of the 1-phenylpyridinium cation, a key component of 1-Phenylpyridin-1-ium perchlorate (B79767), positions it as a valuable building block in materials science. Its inherent positive charge and aromatic nature allow for its incorporation into a variety of advanced materials and nanotechnologies, where it can impart specific electronic and optical properties.
Development of Cationic Components for Electrochromic Devices
Electrochromic devices, which change color upon the application of an electrical voltage, rely on materials that can undergo reversible redox reactions with a corresponding change in their optical properties. Pyridinium (B92312) derivatives, known as viologens, are well-established electrochromic materials. While specific research on 1-Phenylpyridin-1-ium perchlorate in this context is limited, the broader class of pyridinium salts is integral to the field. lboro.ac.uk For instance, salts of quaternized 4,4'-bipyridine (B149096) are widely used due to their ability to form stable radical cations upon reduction, leading to intense color changes. lboro.ac.uk
The general principle involves the reduction of the pyridinium cation to a colored radical cation. The presence of the phenyl group in the 1-phenylpyridinium cation can influence the electronic properties and stability of the resulting radical, potentially tuning the color and performance of the electrochromic device. The perchlorate anion, while primarily acting as a charge-balancing counter-ion, can also affect the electrolyte properties of the device, such as ionic conductivity. mdpi.com
The performance of such devices can be characterized by several parameters, including the coloration efficiency, switching times, and cyclic stability. The choice of both the cation and the anion is crucial in optimizing these parameters.
Table 1: Representative Electrochemical Properties of a Related Pyridinium Cation
| Compound | Reduction Potential (V vs. SCE) | Reversibility | Solvent |
| 1-Methyl-4-phenylpyridinium (MPP+) | -1.09 to -1.11 | Reversible | Organic Solvents |
This data is for a closely related compound and serves to illustrate the typical electrochemical behavior of phenyl-substituted pyridinium cations. nih.gov
Role in the Design of Functional Organic Materials
The 1-phenylpyridinium moiety is a versatile component in the design of functional organic materials. Its charged nature and potential for electronic interactions make it suitable for applications in organic electronics and supramolecular chemistry. Pyridinium salts, in general, are recognized for their diverse applications in materials science. rsc.org
The synthesis of derivatives of 1,2,3,6-tetrahydro-4-phenylpyridine highlights the chemical accessibility of modifying the core structure to create new functional molecules. rsc.org These modifications can be designed to tune the material's properties for specific applications, such as altering solubility, electronic characteristics, or self-assembly behavior. The ability to form novel pyridine (B92270) derivatives through one-pot multicomponent reactions further expands the scope for creating a wide array of functional materials from simple precursors. nih.gov
Catalysis and Redox Chemistry in Organic Transformations
The reactivity of the pyridinium ring system, particularly its ability to participate in redox processes, makes it a valuable entity in catalysis and organic synthesis.
Electrocatalytic Applications of Pyridinium-Based Systems
Pyridinium salts have been investigated for their potential in electrocatalytic reactions. While direct electrocatalytic applications of this compound are not widely documented, studies on related pyridinium compounds provide insight into their potential. For example, a systematic comparison of primary and secondary alkylpyridinium salts in nickel-catalyzed reductive cross-electrophile couplings has been conducted, demonstrating their utility in electrochemical synthesis. rsc.org These reactions showcase the ability of pyridinium salts to act as precursors to reactive species under electrochemical conditions.
Pyridinium Ions as Reactive Intermediates in Targeted Synthesis
In organic synthesis, pyridinium ions can serve as key reactive intermediates. The pyridinolysis of phenyl-substituted phenyl chlorophosphates in acetonitrile, for instance, proceeds through a transition state involving the pyridine nucleus, highlighting its role in facilitating chemical transformations. nih.gov The synthesis of novel pyrazole (B372694) derivatives containing phenylpyridine moieties further illustrates the use of this structural motif in creating complex organic molecules with potential biological activity. mdpi.com
The preparation of highly substituted pyridine motifs can be challenging, but methods such as merged cycloaddition/cycloreversion sequences using 1,4-oxazinone precursors offer a reliable route to these complex structures. nih.gov Furthermore, the ruthenium-catalyzed meta-C-H functionalization with ambiphilic α-bromoboronates provides a pathway to densely functionalized boronates, showcasing the versatility of pyridinium-related chemistry in modern organic synthesis. acs.org
Sensing and Detection Platforms
The development of selective and sensitive chemical sensors is a critical area of research. The interactions of the 1-phenylpyridinium cation and the perchlorate anion with their surroundings can be harnessed for the creation of novel sensing platforms.
Recent advancements in fluorescent chemical probes for the detection of perchlorate ions have highlighted the potential of pyridinium-based structures. nih.gov A "turn-on" luminescent probe based on a pyridyl-benzimidazole structure has been synthesized for the selective detection of the perchlorate ion. nih.govresearchgate.net This probe exhibits an enhancement in fluorescence upon binding to perchlorate, with a low detection limit. nih.gov While this specific probe is not this compound itself, it demonstrates the utility of pyridyl moieties in designing sensors for the perchlorate anion.
The design of such sensors often relies on creating a specific binding pocket for the target analyte, which in turn modulates the photophysical properties of the probe. The 1-phenylpyridinium cation could potentially be incorporated into such designs to fine-tune the sensor's selectivity and sensitivity.
Table 2: Performance of a Pyridyl-Benzimidazole-Based Perchlorate Sensor
| Parameter | Value |
| Detection Limit (LoD) | 0.121 µM |
| Binding Constant (Kb) | 2.6 × 105 M-1 |
| Emission Enhancement | at 363 nm (Excitation at 300 nm) |
This data is for a recently developed luminescent probe for perchlorate and illustrates the potential of pyridyl-containing compounds in sensing applications. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific research detailing the use of This compound for luminescence-based anion sensing. While pyridinium derivatives, as a class of compounds, are explored for their potential in anion sensing applications due to their photophysical properties, research explicitly focusing on the this compound salt for this purpose is not present in the reviewed sources.
The field of anion recognition and sensing is an active area of research. In principle, the pyridinium moiety of this compound could serve as a recognition site for anions. The interaction with an anion could potentially modulate the luminescent properties of the molecule, leading to a detectable signal. This modulation can occur through various mechanisms, such as photoinduced electron transfer (PET), formation of charge-transfer complexes, or conformational changes that affect the electronic structure of the fluorophore.
However, without specific experimental data on this compound, any discussion of its application in luminescence-based anion sensing would be purely speculative. Scientific articles in this field are built upon detailed experimental findings, including data on selectivity, sensitivity, binding constants, and the influence of various anions on the luminescent behavior of the compound . Such data for this compound is not available in the public domain.
Therefore, the section on "Luminescence-Based Anion Sensing Using Pyridinium Derivatives" for the specific compound This compound cannot be generated with the required scientific accuracy and detailed research findings.
Conclusion and Future Research Directions
Identification of Emerging Research Avenues and Unexplored Reactivities
Given the absence of foundational research, any discussion of emerging research avenues would be purely speculative. The fundamental reactivity and properties of 1-Phenylpyridin-1-ium perchlorate (B79767) first need to be established. Future research could initially focus on developing a reliable synthetic route to the compound and thoroughly characterizing it using modern analytical techniques. Following this, investigations into its stability, solubility, and basic reactivity could open doors to exploring its potential in areas where other pyridinium (B92312) salts have shown promise, such as in catalysis, organic synthesis, or materials science.
Prospects for Methodological Advancements in Characterization and Computational Modeling
Before advancements in characterization and computational modeling can be applied to 1-Phenylpyridin-1-ium perchlorate, baseline data is required. Once the compound is synthesized and isolated, standard characterization techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential to confirm its structure. Following this, computational modeling, using methods like Density Functional Theory (DFT), could be employed to predict its electronic structure, vibrational frequencies, and potential reaction pathways. These computational studies, when benchmarked against experimental data, could provide valuable insights into the compound's behavior and guide future experimental work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
